
3-Cyclobutylcyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclobutylcyclobutane-1-sulfonyl chloride, also known as CBS-Cl, is an important chemical compound in the field of organic chemistry. It is a sulfonyl chloride compound that is widely used in the synthesis of various organic molecules. The compound has a cyclobutyl ring that enhances its reactivity and makes it an ideal reagent for various chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis of Potent VLA-4 Antagonists
A study by Brand, de Candole, and Brown (2003) demonstrated the synthesis of a novel series of 3-aminocyclobut-2-en-1-ones using various electrophilic reagents, including sulfenyl chlorides. These compounds showed potent antagonistic activity against VLA-4, which is significant in drug discovery.
Transformations in Organic Synthesis
The work of Shao, Li, and Shi (2007) explored the transformation of methylenecyclopropylcarbinols to 3-methylenecyclobutyl sulfonates using sulfonyl chloride. This study contributes to the understanding of organic synthesis processes.
Solid-Phase Synthesis of Oxazolidinones
In research conducted by Holte, Thijs, and Zwanenburg (1998), polymer-supported sulfonyl chloride was utilized for the solid-phase synthesis of disubstituted 1,3-oxazolidin-2ones. This method can produce oxazolidinones of high enantiopurity, important in medicinal chemistry.
Generation of Cyclobutylmagnesium Carbenoids
Research by Satoh, Kasuya, Miyagawa, and Nakaya (2010, 2011) showed that 1-chlorocyclobutyl p-tolyl sulfoxides could be treated with ethylmagnesium chloride to yield cyclobutylmagnesium carbenoids. These carbenoids were stable and useful for synthesizing multisubstituted cyclobutanes.
Catalytic Decarboxylative Radical Sulfonylation
In a study by He, Chen, Zhang, Li, Chen, Xiao, Liu, and Li (2020), a novel method for the synthesis of sulfones via decarboxylative radical sulfonylation was developed. This method shows broad substrate scope and is crucial for the late-stage modification of complex molecules.
Sulfonation in Silacyclobutanique Series
The research of Dubac, Mazerolles, Lesbre, and Joly (1970) investigated the reaction of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents. The study provides insights into the sulfonation mechanisms of silacyclobutanes.
Carbonic Anhydrase Inhibitors Development
The study by Scozzafava, Menabuoni, Mincione, Briganti, Mincione, and Supuran (2000) developed carbonic anhydrase inhibitors using sulfonamides. These inhibitors have potential applications in treating glaucoma and other conditions.
Intermolecular [2 + 2] Photocycloaddition
Jeremias, Mohr, and Bach (2021) conducted a study on [2 + 2] photocycloaddition of α,β-unsaturated sulfones](https://consensus.app/papers/photocycloaddition-αβunsaturated-sulfones-jeremias/3330de96660a5f49be8fae727f3d5985/?utm_source=chatgpt), providing a catalyst-free method and exploring Lewis acid catalyzed variants. This contributes to advancements in photocatalysis and organic synthesis.
Substituent Effects on Electrocyclic Reactions
In research by Niwayama, Kallel, Spellmeyer, Sheu, and Houk (1996), the effects of substituents, including sulfonyl, on the electrocyclic reactions of cyclobutenes were studied. This provides valuable insights into the stereoselectivity of organic reactions.
Synthesis of Novel Compounds
Gaoni (1989) explored the synthesis of new 3-substituted bicyclobutanes and their novel addition reactions. This research expands the knowledge on the chemistry of cyclobutanes.
Propiedades
IUPAC Name |
3-cyclobutylcyclobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOBJURPHKKZGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CC(C2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

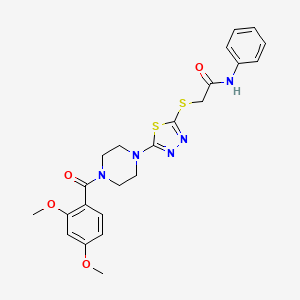
![N-(4-fluorobenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2400028.png)
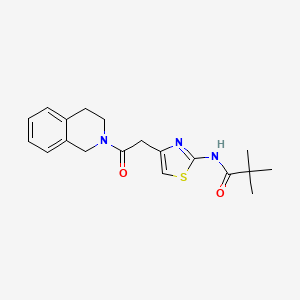
![6-(5-aminoisoxazol-3-yl)-2H,4H-benzo[e]1,4-oxazin-3-one](/img/structure/B2400033.png)


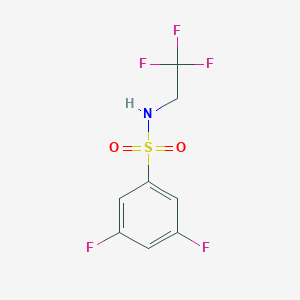
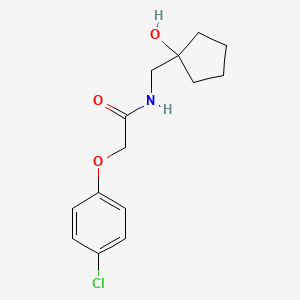
![8-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2400042.png)
![6-Fluoro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2400044.png)
![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)
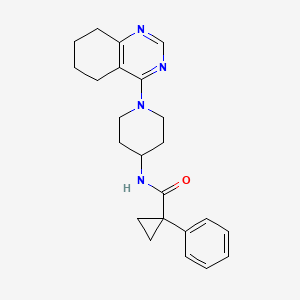
![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-en-1-one](/img/structure/B2400047.png)
![3-(3-oxo-3-(4-(pyridin-3-ylmethyl)piperazin-1-yl)propyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2400050.png)